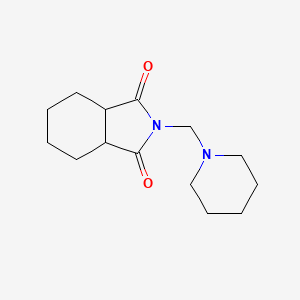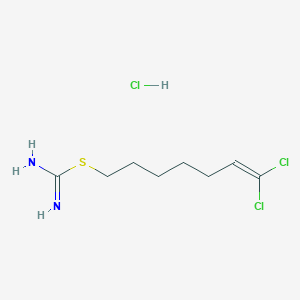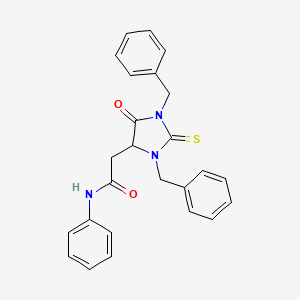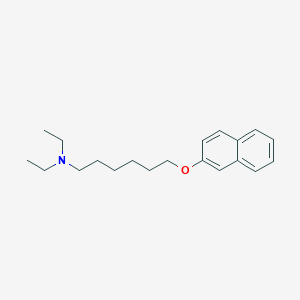![molecular formula C18H28N4O3 B5162781 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5162781.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea is a synthetic compound with potential applications in scientific research. This compound is also known as BP-554 or BRL-15572. It is a selective antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor. The 5-HT1B receptor is involved in the regulation of mood, appetite, and sleep, among other functions. The antagonistic effect of BP-554 on this receptor makes it a valuable tool for studying the role of the 5-HT1B receptor in various physiological and pathological processes.
Wirkmechanismus
BP-554 acts as a selective antagonist of the 5-HT1B receptor, which means that it binds to the receptor and prevents its activation by serotonin. This results in a decrease in the downstream signaling pathways that are normally activated by the receptor. The exact mechanism of this inhibition is not fully understood, but it is thought to involve the disruption of receptor conformational changes that are necessary for activation.
Biochemical and physiological effects:
The antagonistic effect of BP-554 on the 5-HT1B receptor has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce food intake and body weight in rats, which suggests a role for the 5-HT1B receptor in appetite regulation. It has also been shown to decrease dopamine release in the brain, which suggests a role for the receptor in the regulation of reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BP-554 in lab experiments is its selectivity for the 5-HT1B receptor, which means that its effects can be attributed specifically to this receptor subtype. Another advantage is its potency, which allows for the use of lower concentrations in experiments. However, one limitation is the relatively low yield of the synthesis, which can make it difficult to obtain large quantities of the compound for experiments.
Zukünftige Richtungen
There are several potential future directions for research involving BP-554. One area of interest is the role of the 5-HT1B receptor in anxiety and depression, which are thought to involve dysregulation of serotonin signaling. Another area of interest is the role of the receptor in addiction and substance abuse, which are also thought to involve dopamine signaling. Additionally, there may be potential therapeutic applications for BP-554 in the treatment of these and other disorders, although further research is needed to explore this possibility.
Synthesemethoden
The synthesis of BP-554 involves several steps, starting with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)-4-propylpiperazine to form the intermediate urea. The final product is obtained by reacting the urea with sodium hydride and 1,2-dibromoethane. The overall yield of this synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
BP-554 has been used in various scientific studies to investigate the role of the 5-HT1B receptor in different physiological and pathological processes. For example, it has been used to study the effect of 5-HT1B receptor activation on food intake and body weight regulation. It has also been used to investigate the role of this receptor in the regulation of dopamine release in the brain, which is important for the control of movement and reward.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c1-2-6-21-8-10-22(11-9-21)7-5-19-18(23)20-15-3-4-16-17(14-15)25-13-12-24-16/h3-4,14H,2,5-13H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFOXHHXYQRZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CCNC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-methyl-4-piperidinyl)methyl]-2-(methylthio)-N-(2-phenylethyl)acetamide](/img/structure/B5162701.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5162708.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5162721.png)


![benzyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5162743.png)
![6-[(2S*)-2,4-dimethyl-3-oxo-1-piperazinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5162757.png)


![1-(2-fluorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162803.png)

